molecular formula C7H8ClIN2 B11717158 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride

4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride

Cat. No.: B11717158
M. Wt: 282.51 g/mol
InChI Key: NUNJOSNWKYDJAK-UHFFFAOYSA-N
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Description

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 4th position and a hydrochloride group, which enhances its solubility in water. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of the pyrrolopyridine core. One common method involves the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a kinase inhibitor, particularly in targeting fibroblast growth factor receptors (FGFRs).

    Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis and reduction in cancer cell migration and invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and bioavailability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H8ClIN2

Molecular Weight

282.51 g/mol

IUPAC Name

4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride

InChI

InChI=1S/C7H7IN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H

InChI Key

NUNJOSNWKYDJAK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CC(=C21)I.Cl

Origin of Product

United States

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